3-(2-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

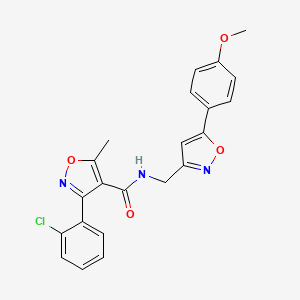

3-(2-Chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a bis-isoxazole derivative featuring a chlorophenyl group at position 3 of the central isoxazole ring and a methoxyphenyl-substituted isoxazole moiety linked via a methylene bridge to the carboxamide nitrogen. Its synthesis typically involves coupling reactions using activating agents like HBTU, as seen in related compounds .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4/c1-13-20(21(26-29-13)17-5-3-4-6-18(17)23)22(27)24-12-15-11-19(30-25-15)14-7-9-16(28-2)10-8-14/h3-11H,12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIZTPLOGRPDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide (CAS Number: 953015-44-6) is a complex organic molecule belonging to the class of isoxazole carboxamides. Its unique structural features, including a chlorophenyl moiety and methoxyphenyl substituent, suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 423.8 g/mol. The structure includes two isoxazole rings, which are known for their diverse biological activities. The presence of functional groups such as the chlorophenyl and methoxyphenyl enhances its pharmacological potential.

| Feature | Details |

|---|---|

| CAS Number | 953015-44-6 |

| Molecular Formula | C22H18ClN3O4 |

| Molecular Weight | 423.8 g/mol |

Biological Activity Overview

Research indicates that compounds containing isoxazole rings, including derivatives like the target compound, exhibit a range of biological activities such as:

- Antitumor Activity : Isoxazole derivatives have shown promising results in inhibiting various cancer cell lines. For example, studies have indicated that isoxazoles can inhibit key pathways involved in tumor growth and proliferation, particularly through targeting kinases such as BRAF(V600E) and EGFR .

- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

- Antimicrobial Effects : Preliminary studies suggest that isoxazole derivatives can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Activity

A study conducted on various isoxazole derivatives demonstrated that certain modifications to the isoxazole ring enhance antitumor efficacy. The compound's structure allows it to interact with specific targets involved in cancer progression, leading to decreased cell viability in vitro.

Anti-inflammatory Effects

In vitro assays showed that the compound significantly reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates inflammatory responses, potentially making it useful for treating inflammatory diseases .

Antimicrobial Activity

Research evaluating the antimicrobial properties of similar isoxazole compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). Key findings include:

- Chlorophenyl Group : The presence of the chlorophenyl moiety contributes significantly to the compound's lipophilicity and ability to penetrate biological membranes.

- Methoxyphenyl Substituent : This group enhances binding affinity to biological targets, increasing the overall potency of the compound against cancer cells and pathogens.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several synthesized isoxazole carboxamides, differing primarily in substituents on the aryl rings and the nature of the amide-linked moiety. Key analogues include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxyphenyl group in the target compound (electron-donating) may enhance solubility compared to nitro-substituted analogues (e.g., compound 40 in ), which are more lipophilic.

- Amide Substituents: Bulky or polar groups (e.g., diethylamino in 39k or hydroxyl in compound 63 ) influence binding affinity and metabolic stability.

Comparison :

Physicochemical Properties

Key Observations :

- The methoxyphenyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogues (e.g., compound 63 ).

- Nitro-substituted compounds (e.g., compound 40 ) exhibit higher melting points due to strong intermolecular interactions.

Hypotheses for Target Compound :

- The methoxyphenyl group may enhance blood-brain barrier penetration compared to nitro or hydroxylated analogues.

- Dual isoxazole rings could increase steric hindrance, reducing off-target effects compared to mono-isoxazole derivatives.

Computational Studies

- LogP Calculations : The target compound’s LogP (~3.5) suggests better membrane permeability than polar analogues (e.g., compound 63, LogP ~3.2) but lower than nitro-substituted derivatives (LogP ~4.0) .

Q & A

Basic Question: How can synthetic routes for this compound be optimized for higher yield and purity?

Answer:

Optimization involves:

- Starting material selection : Use pre-functionalized isoxazole precursors (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, ) to minimize side reactions.

- Coupling conditions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere, with DMF as solvent ( ).

- Ultrasound-assisted synthesis : Reduces reaction time and improves yield (e.g., 65% yield achieved in analogous isoxazole derivatives; ).

- Purification : Use silica gel chromatography followed by recrystallization in ethanol/water ( ).

Key citation :

Basic Question: What analytical techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : Analyze and NMR shifts to confirm substituent positions (e.g., δ 7.51 ppm for chlorophenyl protons; ).

- HRMS : Validate molecular formula (e.g., [M+H] calculated for analogous compounds: 347.0593; ).

- X-ray crystallography : Resolve π-π stacking interactions in the crystal lattice (e.g., observed in chlorophenyl-isoxazole derivatives; ).

Key citation :

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Mitochondrial assays : Assess effects on mitochondrial membrane potential using Rh123 fluorescence ().

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive/negative strains ().

- Target-specific assays : Screen for kinase inhibition (e.g., EGFR) via fluorescence polarization ().

Key citation :

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Orthogonal assays : Validate conflicting results (e.g., mitochondrial vs. cytotoxicity assays; ).

- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl; ).

- Dose-response curves : Ensure linearity and exclude off-target effects at high concentrations ().

Key citation :

Advanced Question: What strategies enhance structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Modify methoxy ( ) or chlorophenyl groups () to assess steric/electronic effects.

- Computational modeling : Use docking (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 ().

- Meta-analysis : Corrogate bioactivity data from isoxazole-thiadiazole hybrids ().

Key citation :

Advanced Question: How to assess metabolic stability in preclinical models?

Answer:

- In vitro assays : Use liver microsomes (human/mouse) with LC-MS quantification of parent compound degradation ().

- Zebrafish models : Evaluate pharmacokinetics (T, AUC) via HPLC ().

- CYP450 inhibition screening : Identify metabolic liabilities ().

Key citation :

Advanced Question: What mechanistic studies elucidate target engagement?

Answer:

- Mitochondrial permeability transition pore (mPTP) assays : Monitor calcium retention capacity ().

- Surface plasmon resonance (SPR) : Measure binding affinity to purified targets (e.g., Bcl-2; ).

- RNA-seq : Identify differentially expressed genes post-treatment ().

Key citation :

Advanced Question: How to design crystallographic studies for binding mode analysis?

Answer:

- Co-crystallization : Soak compound with purified protein (e.g., COX-2) in 20% PEG 3350 ().

- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures ().

- Comparative analysis : Overlay with apo-structures to identify conformational changes ().

Key citation :

Advanced Question: What formulation strategies improve solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.